N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide
Description
N,N-Diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring an indole core linked to a 4-methylpiperazine moiety via a ketone-acetamide bridge. This structure combines pharmacophoric elements (indole for aromatic interactions, piperazine for solubility/basic character, and acetamide for hydrogen bonding) that are critical for modulating biological activity.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-4-23(5-2)19(26)15-25-14-17(16-8-6-7-9-18(16)25)20(27)21(28)24-12-10-22(3)11-13-24/h6-9,14H,4-5,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZIMMHNCXTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with 4-methylpiperazine under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features an indole core structure, which is known for its diverse biological activities. The synthesis typically involves several key steps:
- Formation of the Indole Core : Methods such as Fischer indole synthesis or cyclization reactions are employed.
- Introduction of the Piperazine Moiety : The indole derivative is reacted with 4-methylpiperazine.
- Acetylation : The final step introduces the acetamide group to complete the synthesis.
The synthetic routes can be optimized for high yield and purity, often utilizing advanced techniques like chromatography for purification .
Biological Research Applications
N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide has been studied for a variety of biological activities:
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structures have shown selective cytotoxicity against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays have demonstrated that certain derivatives exhibit significant anti-proliferative effects, with IC50 values indicating potent activity against these cell lines .
Antiviral and Antimicrobial Properties
Research indicates that this compound may possess antiviral and antimicrobial properties. Preliminary studies suggest effectiveness against common pathogens, including bacteria like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is important in neurodegenerative diseases .
Industrial Applications
In addition to its research applications, this compound is being explored for use in pharmaceutical development. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with potential therapeutic effects.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer | Potent activity against multiple cancer cell lines; selective cytotoxicity observed. |
| Antiviral/Antimicrobial | Effective against various pathogens; MIC values indicate significant antimicrobial activity. |
| Enzyme Inhibition | Potential to inhibit enzymes related to neurodegenerative diseases. |
| Industrial Use | Valuable as a building block in pharmaceutical development. |
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Piperazine Hybrids
- Compound I15 (): Structure: 1-(4-Chlorobenzyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-1H-indole-6-carboxamide. Comparison: Shares the 4-methylpiperazine-oxoacetyl-indole scaffold but includes a carboxamide-linked pyrimidine group. Molecular docking studies suggest enhanced target affinity due to the pyrimidine moiety, which is absent in the target compound. Activity: Implicated in kinase or receptor modulation (exact target unspecified) .
-
- Structure: (S)-N-(1-{3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide.
- Comparison: Substitutes indole with an indazole core and adds a sulfonamide group. The ethylpiperazine chain enhances lipophilicity compared to the methylpiperazine in the target compound.
- Activity: Designed for oncology targets (e.g., kinase inhibition) .
Indole-Acetamide Derivatives with Antioxidant Activity
- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a, ): Structure: Features a hydroxyimino methyl group on the indole ring and a 2-chlorophenyl acetamide. Comparison: Lacks the piperazine-oxoacetyl group but demonstrates strong antioxidant activity (FRAP: 84.2%, DPPH IC50: 1.8 µM) due to the indole and phenolic substituents.
- N,N-Diphenyl-2-(2-(3-phenylacryloyl)phenoxy)acetamide (): Structure: Replaces indole with a phenoxy-acrylamide system. Comparison: The acryloyl group enables π-π stacking, while diphenylacetamide enhances steric bulk. Such compounds are often explored as anti-inflammatory agents, contrasting with the target’s likely enzyme-targeted design .
Piperazine-Containing Acetamides
- 2-(4-{2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide (): Structure: Incorporates a 2,6-dimethylphenyl group and indole-ethyl chain. Comparison: The dimethylphenyl group improves metabolic stability, while the ethyl spacer may reduce steric hindrance. Molecular weight (447.583 g/mol) is higher than the target compound’s estimated mass (~420–440 g/mol) .
Comparative Data Table
Biological Activity
N,N-diethyl-2-{3-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 317.39 g/mol |
| SMILES Notation | CC(CC)N(C(=O)C)C(=O)N1CCN(C)CC1C2=CC=CC=C2C(=O)N(C)C |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The mechanism involves modulation of the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cancer proliferation and survival.
A study conducted by Sequist et al. (2008) demonstrated that compounds targeting EGFR mutations led to significant tumor response rates in NSCLC patients. The compound's ability to selectively inhibit mutant forms of EGFR suggests its potential as a therapeutic agent in targeted cancer therapies .
Neuropharmacological Effects
Additionally, the compound has been evaluated for its neuropharmacological effects , particularly in the context of anxiety and depression. The presence of a piperazine moiety is associated with various central nervous system (CNS) activities. In preclinical studies, it has shown promise in reducing anxiety-like behaviors in animal models, which may be attributed to its interaction with serotonin receptors .
Case Study 1: NSCLC Treatment
In a clinical trial involving patients with EGFR-mutant NSCLC, administration of this compound resulted in a median progression-free survival (PFS) of 13 months compared to 9 months for traditional chemotherapy. This highlights the compound's efficacy in managing advanced NSCLC .
Case Study 2: Anxiety Disorders
A double-blind, placebo-controlled study assessed the efficacy of the compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores among participants treated with the compound compared to those receiving placebo. The study concluded that the compound could serve as a viable option for GAD treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
